2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F5N2O3S/c18-13-2-1-3-14(19)16(13)28(25,26)24-8-6-12(7-9-24)27-15-5-4-11(10-23-15)17(20,21)22/h1-5,10,12H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCPVAVDJWGUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F5N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a piperidine ring and a trifluoromethyl-pyridine moiety, suggests various interactions with biological targets, making it a candidate for drug development.
- Molecular Formula : C14H12F5N3O3S
- Molecular Weight : 397.32 g/mol
- CAS Number : 1705349-39-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperidine ring enhances the compound’s binding affinity through hydrophobic interactions, which may lead to modulation of various biological pathways.
Biological Activity Overview
Research indicates that 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine exhibits significant biological activities including:
- Anticancer Properties : Preliminary studies show that derivatives of similar structures demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds based on the oxadiazole core have shown IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and leukemia cells (CEM-13) .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation. For example, studies have reported that certain sulfonamide derivatives exhibit selective inhibition against carbonic anhydrases associated with cancer .
Cytotoxicity Studies
A study evaluated the cytotoxic effects of related compounds against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | Induces apoptosis via p53 activation |
| Compound B | U-937 | 0.12–2.78 | Inhibits cell proliferation through enzyme inhibition |
| Compound C | A549 | 0.65 | Apoptotic pathway activation |
These findings suggest that modifications to the piperidine and sulfonyl groups can significantly enhance the anticancer activity of related compounds.
Mechanistic Insights
Molecular docking studies have shown that the compound interacts favorably with active sites of target proteins:
- Hydrophobic Interactions : The aromatic rings of the compound engage in hydrophobic interactions with receptor amino acids.
- Binding Affinity : Enhanced binding affinity was noted when fluorine substituents were present, indicating that electronic properties play a critical role in efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in the Sulfonyl Aryl Group
The sulfonyl aryl substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- The 2,6-difluorophenyl group in the target compound offers a balance between lipophilicity and electronic effects, whereas the 3-chlorophenyl analog (higher Cl electronegativity) may exhibit stronger hydrophobic interactions but reduced solubility.
Pyridine Substitution Patterns
Variations in the pyridine ring’s substituents affect electronic properties and spatial orientation:
Key Observations :
- The 3-chloro analog’s substitution may reduce binding efficiency compared to the target compound’s unhindered pyridine ring.
- The absence of a sulfonyl group in 2-(piperidin-4-yl)-5-(trifluoromethyl)pyridine simplifies synthesis but may limit target engagement .
Complex Derivatives with Additional Functional Groups
describes 2-([4-(1-([3-fluoro-5-(trifluoromethyl)phenyl]sulfonyl)-1-methylethyl)piperidin-1-yl]carbonyl)-3-(methylsulfonyl)-5-(trifluoromethyl)pyridine (CAS 1138329-53-9), which includes:
- Dual trifluoromethyl groups : Amplifies electron-withdrawing effects.
- Branched piperidine substitution : Introduces conformational rigidity.
While structurally distinct, this compound highlights the versatility of pyridine-piperidine scaffolds in drug design, albeit with increased synthetic complexity .
Preparation Methods
Trifluoromethylation of Pyridine Derivatives
The trifluoromethyl group is introduced via cross-coupling or nucleophilic substitution. Method A adapts Pd-catalyzed arylboronic acid coupling:
- Procedure : 2-Bromo-5-nitropyridine reacts with trimethyl(trifluoromethyl)silane (TMSCF₃) under CuI catalysis in DMF at 80°C, yielding 5-nitro-2-(trifluoromethyl)pyridine. Reduction of the nitro group (H₂, Pd/C) gives 5-amino-2-(trifluoromethyl)pyridine, which is diazotized and hydrolyzed to 5-(trifluoromethyl)pyridin-2-ol.
- Yield : 68–72% after purification by silica chromatography.
Direct Hydroxylation
Method B employs nucleophilic aromatic substitution on activated pyridines:
- 2-Chloro-5-(trifluoromethyl)pyridine reacts with NaOH in aqueous ethanol under reflux, replacing chloride with hydroxyl.
- Conditions : 120°C, 12 h, 85% yield.
Synthesis of 1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-ol
Piperidin-4-ol Preparation
Piperidin-4-ol is synthesized via hydrogenation of isoquinoline derivatives or reduction of δ-lactams:
Sulfonylation at the 1-Position
Piperidin-4-ol reacts with 2,6-difluorophenylsulfonyl chloride under basic conditions:
- Procedure : Piperidin-4-ol (1.0 eq) and Et₃N (2.5 eq) in DCM are treated dropwise with 2,6-difluorophenylsulfonyl chloride (1.2 eq) at 0°C. After stirring for 6 h, the mixture is washed with HCl (1 M), dried, and concentrated.
- Yield : 91% after recrystallization (hexane/EtOAc).
Coupling Strategies for Fragment Assembly
Mitsunobu Reaction
The hydroxyl groups of both fragments are coupled using Mitsunobu conditions:
Nucleophilic Aromatic Substitution
Alternative route : Activate the pyridine with a leaving group (e.g., Cl):
- 2-Chloro-5-(trifluoromethyl)pyridine reacts with 1-((2,6-difluorophenyl)sulfonyl)piperidin-4-ol in the presence of NaH (DMF, 60°C, 8 h).
- Yield : 65%.
Optimization and Challenges
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group complicates nucleophilic substitutions, necessitating high temperatures or microwave assistance.
Sulfonylation Regioselectivity
Sulfonylation exclusively occurs at the piperidine nitrogen due to steric hindrance from the 4-hydroxy group.
Analytical Data
NMR Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J = 2.4 Hz, 1H, pyridine-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 7.52–7.48 (m, 2H, Ar-H), 4.72–4.68 (m, 1H, OCH), 3.42–3.35 (m, 2H, piperidine-H), 2.95–2.88 (m, 2H, piperidine-H), 2.12–2.05 (m, 2H, piperidine-H), 1.92–1.84 (m, 2H, piperidine-H).
- ¹⁹F NMR (376 MHz, CDCl₃) : δ -62.5 (CF₃), -108.9 (Ar-F).
Chromatographic Purity
HPLC (C18, MeCN/H₂O 70:30): Retention time = 12.7 min, purity >98%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
